![molecular formula C9H9ClN2O2S B1450523 Cloruro de 2,7-dimetil-imidazo[1,2-a]piridina-3-sulfonilo CAS No. 1335052-39-5](/img/structure/B1450523.png)

Cloruro de 2,7-dimetil-imidazo[1,2-a]piridina-3-sulfonilo

Descripción general

Descripción

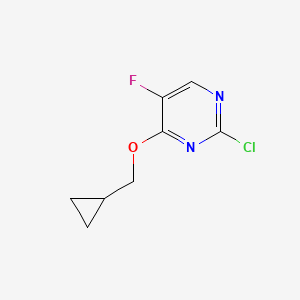

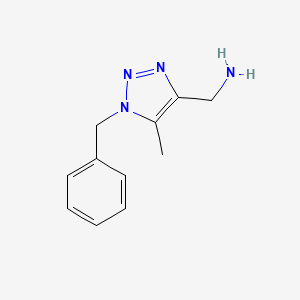

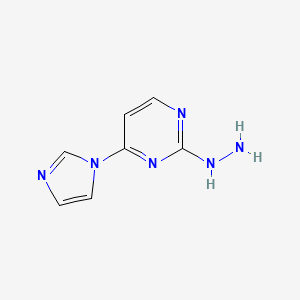

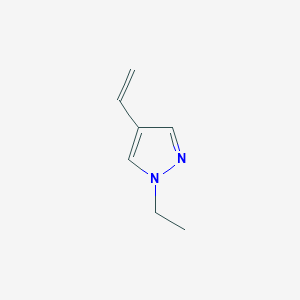

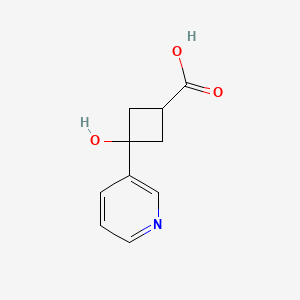

2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C9H9ClN2O2S . It is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic heterocycle .

Molecular Structure Analysis

The molecular structure of 2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride can be represented by the SMILES stringO=C(Cl)C1=C(C)N=C2N1C=CC(C)=C2.Cl . This indicates that the molecule contains a sulfonyl chloride group attached to the 3-position of the imidazo[1,2-a]pyridine ring system. Physical and Chemical Properties Analysis

The physical and chemical properties of 2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride are not fully detailed in the available resources. The molecular weight is approximately 244.698 Da .Aplicaciones Científicas De Investigación

Química Medicinal: Desarrollo de Agentes Antimicrobianos y Antituberculosos

Este compuesto ha mostrado promesa en el desarrollo de nuevos agentes antimicrobianos, particularmente contra la tuberculosis (TB). Los derivados de imidazo[1,2-a]piridina se han identificado como potentes inhibidores de Mycobacterium tuberculosis (Mtb), incluyendo cepas multirresistentes (MDR) y extremadamente resistentes a los medicamentos (XDR) . El grupo cloruro de sulfonilo en estos compuestos puede actuar como un sitio reactivo para modificaciones químicas adicionales, mejorando su actividad contra los objetivos bacterianos.

Síntesis Orgánica: Bloque de Construcción para Compuestos Heterocíclicos

En la síntesis orgánica, Cloruro de 2,7-dimetil-imidazo[1,2-a]piridina-3-sulfonilo sirve como un bloque de construcción versátil para construir estructuras heterocíclicas complejas. Estas estructuras son cruciales en la síntesis de diversas moléculas bioactivas y farmacéuticas, dada su capacidad de unirse a objetivos biológicos .

Investigación Farmacéutica: Diseño y Optimización de Medicamentos

La porción de cloruro de sulfonilo es reactiva hacia los nucleófilos, lo que la convierte en un intermedio valioso en los procesos de diseño y optimización de fármacos. Se puede utilizar para introducir grupos sulfonilo en moléculas, lo que puede mejorar las propiedades farmacocinéticas de los candidatos a fármacos .

Ciencia de Materiales: Síntesis de Materiales Funcionales

En la ciencia de los materiales, este compuesto se puede utilizar para sintetizar materiales funcionales con aplicaciones potenciales en electrónica y fotónica. El núcleo de imidazo[1,2-a]piridina puede impartir propiedades electrónicas únicas a los materiales, que se pueden explotar en el diseño de nuevos semiconductores o materiales fotovoltaicos .

Ciencia Ambiental: Aplicaciones Analíticas y de Detección

La estructura química de This compound le permite ser utilizado en la ciencia ambiental para la detección de contaminantes y toxinas. Su reactividad con varias muestras ambientales se puede utilizar para desarrollar ensayos sensibles para el monitoreo de la salud ambiental .

Investigación Biológica: Sonda para Estudios Biológicos

Debido a su naturaleza reactiva, este compuesto se puede utilizar como sonda en estudios biológicos. Se puede etiquetar a biomoléculas o usarse para modificar proteínas y enzimas, ayudando en el estudio de procesos biológicos y la identificación de nuevas vías biológicas .

Biología Química: Herramienta para Comprender los Mecanismos de la Enfermedad

En la biología química, la capacidad del compuesto para interactuar con macromoléculas biológicas lo convierte en una herramienta útil para comprender los mecanismos de la enfermedad. Se puede utilizar para sintetizar moléculas que imitan la estructura de sustratos o inhibidores naturales, proporcionando información sobre la base molecular de las enfermedades .

Farmacología: Desarrollo de Agentes de Diagnóstico

Finalmente, en farmacología, This compound se puede utilizar para desarrollar agentes de diagnóstico. Sus propiedades químicas permiten que se conjugue con agentes de imagen, creando compuestos que se pueden utilizar en imagen médica para diagnosticar diversas condiciones de salud .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .

Mode of Action

It’s worth noting that certain imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Result of Action

It has been noted that certain imidazo[1,2-a]pyridine analogues have shown significant activity against various forms of tuberculosis .

Análisis Bioquímico

Biochemical Properties

2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, which can lead to changes in biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of pyrimidine derivatives, exhibiting anti-proliferative activity against negative breast cancer cells . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to their inhibition.

Cellular Effects

The effects of 2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to cause severe skin burns and eye damage, indicating its potential cytotoxic effects . Additionally, its anti-proliferative activity against negative breast cancer cells suggests that it can alter cell growth and division . These effects are likely mediated through the disruption of key signaling pathways and the inhibition of enzymes critical for cell survival and proliferation.

Molecular Mechanism

At the molecular level, 2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, particularly enzymes. By forming covalent bonds with the active sites of enzymes, this compound inhibits their activity, leading to downstream effects on biochemical pathways . Additionally, it can induce changes in gene expression by interfering with transcription factors and other regulatory proteins. These molecular interactions ultimately result in the observed cellular effects, such as altered cell signaling and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed persistent effects on cellular processes, including sustained enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of 2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-proliferative activity against cancer cells . At higher doses, it can cause toxic or adverse effects, including severe skin burns and respiratory irritation . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical or cellular response. These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect the synthesis of pyrimidine derivatives, which are essential for DNA and RNA synthesis . By inhibiting key enzymes in these pathways, this compound can alter metabolic flux and metabolite levels, leading to changes in cellular function and viability.

Transport and Distribution

The transport and distribution of 2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, with higher concentrations potentially leading to more pronounced biochemical and cellular effects.

Subcellular Localization

The subcellular localization of 2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in certain subcellular locations can enhance its interactions with target biomolecules, leading to more effective enzyme inhibition or gene expression changes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its use in research.

Propiedades

IUPAC Name |

2,7-dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2S/c1-6-3-4-12-8(5-6)11-7(2)9(12)15(10,13)14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIJLIRFMRTLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1450443.png)

![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)

![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)

![6-Azaspiro[3.4]octan-7-one](/img/structure/B1450453.png)

![2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde](/img/structure/B1450458.png)

![2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1450462.png)